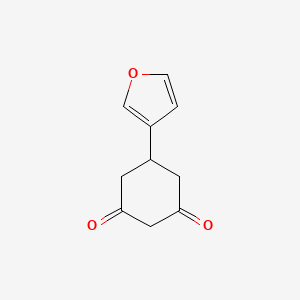

5-(Furan-3-yl)cyclohexane-1,3-dione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-(furan-3-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,6,8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPOXKDKNJQVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679710 | |

| Record name | 5-(Furan-3-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-43-6 | |

| Record name | 5-(Furan-3-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Cyclohexane 1,3 Dione Derivatives in Contemporary Chemical Synthesis and Discovery

Cyclohexane-1,3-dione and its derivatives are recognized as versatile and crucial precursors in modern organic synthesis. Their importance lies in the reactive nature of the dicarbonyl groups and the highly active methylene (B1212753) moiety, which allow for a wide range of chemical transformations. tandfonline.com These compounds serve as fundamental building blocks for the construction of a plethora of more complex molecules, including various heterocyclic compounds and natural products. tandfonline.com

The synthetic utility of cyclohexane-1,3-dione derivatives is vast. They are key starting materials for creating compounds such as 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinediones, and 1,4-dihydropyridines. tandfonline.com The ability to participate in reactions like the Michael addition makes them invaluable in forming carbon-carbon bonds, a fundamental process in organic synthesis. researchgate.net

The derivatives of cyclohexane-1,3-dione are not just synthetically important; they also exhibit a remarkable diversity of biological activities. Research has shown that compounds derived from this scaffold can possess herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer properties. tandfonline.com This broad spectrum of activity has made them attractive targets for drug discovery and development. For instance, some derivatives have been investigated as potential anticancer agents and tyrosine kinase inhibitors. nih.govacs.org

Strategic Importance of the Furan Moiety in Biologically Active Compounds

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. mdpi.comijabbr.com Its presence in a molecule can significantly influence its biological properties. Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, cytotoxic, antitumor, psychotropic, and anti-inflammatory effects. mdpi.com

The strategic incorporation of a furan moiety into a larger molecule can enhance its biological efficacy and modulate its pharmacokinetic properties. ijabbr.com The furan ring can act as a bioisostere for other aromatic systems, allowing for the fine-tuning of a compound's interaction with biological targets. ijabbr.com The polarity and hydrogen bonding potential conferred by the ether oxygen in the furan ring can also play a crucial role in molecular recognition and binding. ijabbr.com

Numerous approved drugs and biologically active compounds contain a furan or a related tetrahydrofuran (B95107) ring, underscoring the importance of this structural motif in pharmaceutical research. ijabbr.com The ongoing exploration of furan-containing compounds continues to yield new therapeutic leads and expand our understanding of structure-activity relationships. mdpi.comshareok.org

Overview of Current Research Trajectories for 5 Furan 3 Yl Cyclohexane 1,3 Dione

Direct Synthetic Approaches to the this compound Scaffold

Direct synthetic routes to the this compound structure primarily involve classic carbon-carbon bond-forming reactions that assemble the cyclic dione (B5365651) framework with the furan moiety already in place.

Knoevenagel Condensation Protocols Involving Furan-3-carbaldehyde

The Knoevenagel condensation is a cornerstone in the synthesis of 5-(aryl/heteroaryl)cyclohexane-1,3-dione derivatives. sci-hub.se This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as cyclohexane-1,3-dione, to the carbonyl group of an aldehyde, in this case, furan-3-carbaldehyde. sci-hub.se This is followed by a dehydration reaction to yield an α,β-unsaturated ketone. sci-hub.se The synthesis of this compound is typically achieved through the cyclocondensation of furan-3-carbaldehyde with cyclohexane-1,3-dione. The inherent acidity of the methylene group in cyclohexane-1,3-dione often facilitates the reaction, sometimes proceeding without the need for an external catalyst. However, to improve reaction rates and yields, various catalysts and conditions can be employed. The reaction is typically clean and results in the formation of a crystalline solid product in high yields.

Key features of this synthetic approach include the selection of appropriate solvents, such as polar aprotic solvents like toluene (B28343) or DMF, and temperature control, typically around 110–120°C, to prevent the decomposition of the furan ring. A Dean-Stark apparatus is often used to remove the water formed during the condensation, which shifts the reaction equilibrium towards the product.

| Catalyst | Solvent | Conditions | Notes |

| Piperidine | Ethyl Acetate | - | Can produce undesired side products. sci-hub.se |

| Piperidinium acetate | - | - | Gave a 71% yield in a related synthesis. sci-hub.se |

| Brønsted or Lewis Acids (e.g., p-TsOH, H₂SO₄, BF₃·Et₂O) | Toluene or DMF | Reflux, 110–120°C | Dean-Stark apparatus used for water removal. |

| None | Ethanol | Room Temperature | Possible for some substrates due to the inherent acidity of the dione. damascusuniversity.edu.sy |

Michael Addition Pathways for Constructing Cyclohexane-1,3-dione Frameworks

While the Knoevenagel condensation is a primary method for linking the furan and cyclohexane (B81311) rings, the Michael addition is crucial for constructing the cyclohexane-1,3-dione framework itself or for creating more complex structures from it. organic-chemistry.org One established strategy for synthesizing cyclohexane-1,3-dione derivatives involves a consecutive Michael-Claisen process. organic-chemistry.org This approach can overcome challenges associated with the high reactivity of some starting materials like acetone (B3395972). organic-chemistry.org

In the context of this compound, a tandem Knoevenagel condensation/Michael addition sequence is a plausible synthetic route. First, furan-3-carbaldehyde undergoes a Knoevenagel condensation with a suitable active methylene compound. The resulting product can then act as a Michael acceptor for a second nucleophile, leading to the formation of the substituted cyclohexane-1,3-dione ring system. Density functional theory (DFT) calculations have been used to study the reaction pathways and explain the formation of tandem Knoevenagel and Michael adducts in related systems. acs.org

Synthesis via Precursor Derivatization and Intermediate Formation

Indirect methods involving the synthesis and subsequent modification of reactive intermediates provide alternative and versatile pathways to this compound and its derivatives.

Application of Dimethylaminomethylene Intermediates in Cyclohexane-1,3-dione Synthesis

A versatile strategy for functionalizing the cyclohexane-1,3-dione ring involves the use of dimethylaminomethylene intermediates. The precursor, 2-((dimethylamino)methylene)cyclohexane-1,3-dione, is synthesized from the reaction of 1,3-cyclohexanedione (B196179) with DMF-DMA (N,N-dimethylformamide dimethyl acetal). ijsrst.comresearchgate.net This intermediate serves as a highly reactive and versatile building block in organic synthesis. ijsrst.com It can then be reacted with various nucleophiles to introduce substituents at the 2-position of the cyclohexane-1,3-dione ring.

Multi-component Reaction Strategies for Derivatives (e.g., Pyrano[2,3-d]pyrimidines, Spiro Compounds)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and improving atom economy. nih.gov this compound is an ideal candidate for participation in MCRs to generate a library of heterocyclic derivatives.

Pyrano[2,3-d]pyrimidines: These fused heterocyclic systems can be synthesized through MCRs involving an aldehyde, an active methylene compound, and an aminouracil derivative. nih.govresearchgate.net The reaction mechanism typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov By using this compound as the active methylene component, novel pyrano[2,3-d]pyrimidine derivatives bearing a furan substituent can be accessed.

Spiro Compounds: The spirooxindole scaffold is a prominent feature in many biologically active compounds. beilstein-journals.org MCRs provide an efficient route to these complex structures. For instance, a three-component reaction between an arylamine, isatin, and cyclopentane-1,3-dione has been shown to produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Similarly, spiro[cyclohexane-1,3′-indolin]-2′-ones can be synthesized via organocatalytic Michael/Aldol cascade reactions. nih.gov These methodologies can be adapted to use this compound to create novel spiro compounds.

| Reaction Type | Reactants | Product Class |

| Three-component | Aldehyde, Active Methylene Compound (e.g., this compound), Aminouracil | Pyrano[2,3-d]pyrimidines nih.govresearchgate.net |

| Three-component | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] beilstein-journals.org |

| Cascade Reaction | 3-Olefinic oxindoles, Pentane-1,5-dial | Spiro[cyclohexane-1,3′-indolin]-2′-ones nih.gov |

Catalysis in the Synthesis of this compound and Related Structures

Catalysis plays a pivotal role in the synthesis of this compound and its analogs, offering improved yields, reduced reaction times, and milder reaction conditions.

A range of catalysts have been employed for the synthesis of the core structure and its derivatives. For the direct Knoevenagel condensation, both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., boron trifluoride etherate) are effective. In some advanced synthetic routes for related structures, trifluoromethanesulfonic acid has been used in low catalytic amounts (0.1 mol %) to achieve high yields.

For the synthesis of derivatives via MCRs, a diverse array of catalysts has been explored. These include environmentally benign organo-salt catalysts like sodium benzoate, which has been used for the synthesis of tetrahydrobenzo[b]pyrans and pyrano[2,3-d]pyrimidines. rawdatalibrary.net Nanocatalysts, such as [γ-Fe₂O₃@-Hap-SO₃H], and metal salts like indium(III) bromide have also been shown to be highly effective, often under solvent-free conditions, leading to excellent yields in short reaction times. nih.gov Furthermore, nickel catalysts have emerged as a non-precious metal alternative to palladium in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of related furan-pyrimidine compounds. orgsyn.org

| Catalyst | Reaction Type | Application |

| p-Toluenesulfonic acid (p-TsOH) | Knoevenagel Condensation | Synthesis of this compound. |

| Trifluoromethanesulfonic acid (CF₃SO₃H) | Cycloaddition | Synthesis of functionalized cyclohexane-1,3-dione derivatives. |

| Sodium Benzoate | Multi-component Reaction | Synthesis of Pyrano[2,3-d]pyrimidines. rawdatalibrary.net |

| Indium(III) Bromide (InBr₃) | Multi-component Reaction | Synthesis of Pyrido[2,3-d]pyrimidines. nih.gov |

| [γ-Fe₂O₃@-Hap-SO₃H] (Nanocatalyst) | Multi-component Reaction | Synthesis of Pyrido[2,3-d]pyrimidines. nih.gov |

| Nickel(II) chloride-tricyclohexylphosphine complex (NiCl₂(PCy₃)₂) | Suzuki-Miyaura Coupling | Synthesis of 5-(Furan-3-yl)pyrimidine. orgsyn.org |

Acid-Catalyzed Transformations and Optimization of Reaction Conditions

Acid catalysis provides a powerful avenue for the synthesis of functionalized cyclohexane-1,3-dione derivatives. The choice of acid catalyst is critical, as it can dramatically influence reaction pathways and selectivity. For instance, strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) have been shown to facilitate the rapid synthesis of furyl-substituted cyclohexane-1,3-diones with very low catalyst loading while achieving high stereoselectivity. Weaker acids also play a significant role; acetic acid, for example, can mediate the one-pot synthesis of cyclic 1,3-dione fused symmetrical 2,8-dioxabicyclo[3.3.1]nonanes from β-enamino ketones and 1,3-cyclohexanediones. researchgate.net The reaction proceeds through an intramolecular cyclization of an intermediate, demonstrating high selectivity. researchgate.net

The optimization of reaction conditions extends to the solvent and the nature of the reactants. In some cases, the solvent itself can dictate the reaction mechanism. A one-pot domino protocol for synthesizing 7-arylbenzo[c]acridine-5,6-diones using the environmentally benign p-toluenesulfonic acid highlights that the reaction mechanism is dependent on the reaction solvent. rsc.org Furthermore, acid catalysis is not limited to ring formation; it can induce subsequent transformations that enhance structural diversity. For example, certain cycloadducts can undergo a orgsyn.orgresearchgate.net-H shift under acid catalysis, opening pathways to different molecular architectures. rsc.org

A common and direct method for synthesizing compounds like this compound is the Knoevenagel condensation, which involves the reaction of a 1,3-dione with an aldehyde. This reaction, often catalyzed by a base, can also be performed under acidic conditions. The typical procedure involves reacting cyclohexane-1,3-dione with furan-3-carbaldehyde in a suitable solvent at room temperature.

Metal-Catalyzed Approaches (e.g., for Furan Synthesis)

Metal-catalyzed cross-coupling reactions are indispensable for forming the crucial carbon-carbon bond between the furan and cyclohexane moieties. While palladium catalysts have been the traditional choice for such transformations, there is a growing interest in more abundant and less expensive metals like nickel. orgsyn.org Nickel-catalyzed Suzuki-Miyaura coupling, for instance, has emerged as a potent alternative for coupling heterocyclic boronic acids with heterocyclic halides. orgsyn.org

A detailed procedure for a related synthesis, the preparation of 5-(furan-3-yl)pyrimidine, demonstrates the efficacy of a nickel catalyst. orgsyn.org The reaction couples 5-bromopyrimidine (B23866) with 3-furanylboronic acid using a NiCl₂(PCy₃)₂ complex. orgsyn.org Optimization of this type of reaction involves careful control of the catalyst loading, base, solvent, and temperature to achieve high yields. orgsyn.org Gold-catalyzed reactions also represent a frontier in the synthesis of furan-containing heterocycles. A novel gold-catalyzed asymmetric [8+4] cycloaddition of 1-(1-alkynyl)cyclopropyl ketones with tropones yields highly functionalized cyclohepta[b]furo[3,4-d]oxepine derivatives with excellent stereoselectivity. rsc.org

The following table summarizes the conditions for a representative nickel-catalyzed Suzuki-Miyaura coupling reaction. orgsyn.org

Table 1: Conditions for Nickel-Catalyzed Synthesis of 5-(Furan-3-yl)pyrimidine

| Parameter | Condition |

|---|---|

| Catalyst | NiCl₂(PCy₃)₂ (0.500 mol%) |

| Substrates | 5-Bromopyrimidine (1.00 equiv), 3-Furanylboronic acid (2.50 equiv) |

| Base | K₃PO₄ (4.50 equiv) |

| Solvent | t-Amyl alcohol |

| Temperature | 120 °C |

| Reaction Time | 1 hour |

| Yield | 83% |

Data derived from a procedure for an analogous coupling reaction. orgsyn.org

Regioselectivity and Stereoselectivity in the Formation of this compound Analogues

Controlling the precise three-dimensional arrangement of atoms is a paramount challenge in organic synthesis. For analogues of this compound, achieving high regioselectivity and stereoselectivity is key to their function and application.

Regioselectivity often arises in reactions where multiple, non-equivalent sites can react. In the context of building furan-containing molecules, cycloaddition reactions with substituted furans are a case in point. Studies on 6,7-indolyne cycloadditions with 2-substituted furans have shown remarkable regioselectivity that is dependent on the electronic nature of the substituent on the furan ring. nih.gov Electron-donating groups predominantly yield the more sterically crowded product, whereas electron-withdrawing groups favor the opposite regioisomer. nih.gov This selectivity is attributed to the highly polar nature of the aryne and the substantial electrophilic substitution character of the cycloaddition. nih.gov Similarly, the synthesis of cyclohexane-1,3-dione derivatives via a consecutive Michael-Claisen process can exhibit remarkable regioselectivity, ensuring a specific addition pattern. organic-chemistry.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the synthesis of cyclohexane-1,3-dione analogues, stereocontrol can be achieved through various means.

Catalyst-Controlled Stereoselectivity : Chiral catalysts are instrumental in enantioselective synthesis. For example, a chiral chinchona-based squaramide bifunctional acid-base catalyst has been used for the highly enantioselective (er up to 99.7:0.3) and diastereoselective (>95:5 dr) sulfa-Michael addition to form thio-substituted cyclobutanes. nih.gov The principles are directly applicable to the Michael addition reactions used to form the cyclohexane-1,3-dione core. studycorgi.com Similarly, gold-catalyzed cycloadditions have been shown to produce fused furan heterocycles with excellent diastereo- and enantioselectivity (>20:1 dr, up to 95% ee). rsc.org

Substrate-Controlled Stereoselectivity : The inherent structure of the starting materials can also direct the stereochemical outcome, a principle often exploited in diastereoselective reactions.

The following table outlines factors influencing selectivity in the synthesis of related structures.

Table 2: Factors Influencing Selectivity in the Synthesis of Analogues

| Selectivity Type | Influencing Factor | Example | Reference |

|---|---|---|---|

| Regioselectivity | Electronic nature of furan substituent | Electron-donating groups on 2-substituted furans lead to sterically crowded products in cycloadditions. | nih.gov |

| Regioselectivity | Reaction Pathway | Consecutive Michael-Claisen process shows high regioselectivity in cyclization. | organic-chemistry.org |

| Stereoselectivity | Chiral Catalysis | Gold-catalyzed cycloaddition yields products with >20:1 dr and up to 95% ee. | rsc.org |

| Stereoselectivity | Chiral Catalysis | Chinchona-based catalyst in Michael additions achieves er up to 99.7:0.3. | nih.gov |

| Stereoselectivity | Acid Catalysis | Use of CF₃SO₃H enables high stereoselectivity in dione synthesis. | |

Keto-Enol Tautomerism and Aromaticity Considerations in the Cyclohexane-1,3-dione System

The cyclohexane-1,3-dione ring of the title compound exists in a dynamic equilibrium between its diketo and enol forms. This phenomenon, known as keto-enol tautomerism, is a crucial determinant of the molecule's reactivity. researchgate.net The equilibrium is influenced by factors such as the solvent and the nature of substituents on the ring. researchgate.netcdnsciencepub.com

In the case of this compound, the furan substituent can influence the stability of the enol form. The enol form can exist in two major tautomeric structures. The stability of these enolic forms is a subject of interest, as conjugation with the furan ring could potentially lead to a more stabilized system. Studies on similar cyclohexane-1,3-dione systems have shown that the enol form can be stabilized through intramolecular hydrogen bonding. nih.gov

The concept of aromaticity can also be considered in the enol form. While the cyclohexane ring itself is not aromatic, the delocalization of π-electrons within the conjugated enone system can contribute to its stability. youtube.comyoutube.com In some related systems, such as the enol form of cyclohexane-1,3,5-trione, the resulting structure exhibits aromatic character, which significantly stabilizes the enol form over the keto form. youtube.com For this compound, the extent to which the furan ring's aromaticity influences the stability of the enol form of the cyclohexanedione ring is an area for further investigation.

Table 1: Keto-Enol Tautomerism in Cyclohexane-1,3-dione Systems

| Compound | Solvent | Keto Form (%) | Enol Form (%) | Reference |

| Cyclohexane-1,3-dione | Chloroform | Varies | Varies | cdnsciencepub.com |

| 5,5-Dimethylcyclohexane-1,3-dione (B117516) | Chloroform | Higher than unsubstituted | Lower than unsubstituted | cdnsciencepub.com |

| 4-Methyl-cyclohexane-1,3-dione | Various | Predominant | Minor | researchgate.net |

| 4,4-Dimethyl-cyclohexane-1,3-dione | Various | Predominant | Minor | researchgate.net |

Note: The exact percentages can be concentration-dependent.

Carbon-Carbon Bond Forming Reactions Involving the Active Methylene Group

The methylene group situated between the two carbonyl groups (the active methylene group) in this compound is highly acidic. This acidity makes it a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

Michael Addition Processes

The active methylene group of this compound can readily participate in Michael additions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. researchgate.net The reaction typically proceeds under basic conditions, which facilitate the deprotonation of the active methylene group to form a stabilized enolate ion. This enolate then acts as the Michael donor, attacking the β-carbon of a Michael acceptor.

For instance, the reaction of cyclohexane-1,3-dione derivatives with various Michael acceptors can lead to the synthesis of spirocyclic compounds and other complex structures. researchgate.net A consecutive Michael-Claisen process has been developed for the synthesis of cyclohexane-1,3-dione derivatives, highlighting the utility of Michael additions in building this core structure. organic-chemistry.org

Claisen Condensation Reactions and Subsequent Cyclizations

Claisen condensation is another fundamental carbon-carbon bond-forming reaction that can involve the active methylene group of this compound. organic-chemistry.org This reaction involves the condensation of two ester molecules or an ester and a carbonyl compound in the presence of a strong base. While the title compound itself is not an ester, its enolate can react with an ester in a crossed Claisen condensation.

More relevant to the cyclohexane-1,3-dione system is the intramolecular version of this reaction, the Dieckmann condensation, which is used to form five- or six-membered rings. organic-chemistry.org Furthermore, as previously mentioned, a consecutive Michael-Claisen process has been utilized for the synthesis of cyclohexane-1,3-dione derivatives, demonstrating the synthetic power of combining these reactions. organic-chemistry.org

Knoevenagel Condensation and Tandem Reaction Sequences

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org The active methylene group of this compound is an ideal candidate for this reaction.

This reaction is often used in the synthesis of α,β-unsaturated ketones and other important intermediates. wikipedia.org Tandem reactions involving a Knoevenagel condensation followed by a Michael addition have been reported for the synthesis of complex molecules from cyclohexane-1,3-dione and aryl aldehydes. acs.org The Knoevenagel condensation has also been employed in the synthesis of various heterocyclic compounds derived from furan, indicating its applicability to furan-containing substrates. damascusuniversity.edu.sy

Diels-Alder Reactions and Other Pericyclic Cycloadditions

The furan moiety of this compound can act as a diene in Diels-Alder reactions. rsc.orgacs.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. However, furan's aromatic character makes it a less reactive diene compared to non-aromatic dienes like cyclopentadiene. rsc.orgresearchgate.net The reaction with furan is often reversible, and the stability of the resulting cycloadduct is a key consideration. masterorganicchemistry.com

The nature of the substituent on the furan ring can significantly influence the reactivity and thermodynamics of the Diels-Alder reaction. nih.govresearchgate.net Electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups have the opposite effect. rsc.orgresearchgate.net The substitution pattern on the furan ring also plays a role, with 3-substituted furans sometimes leading to more exothermic reactions compared to their 2-substituted counterparts. nih.gov

Table 2: Reactivity of Furan in Diels-Alder Reactions

| Dienophile | Conditions | Product | Key Observation | Reference |

| Maleic anhydride | Acetonitrile, 40°C | Exo product | Endo product forms faster but reverts | masterorganicchemistry.com |

| Various | Computational study | Varies | Reactivity influenced by substituents | rsc.orgresearchgate.net |

| Acrylic acid, ethylene, etc. | Computational study | Varies | Thermodynamics depend on furan substituents | nih.gov |

Heterocyclic Ring Annulation and Diversification Strategies

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The furan ring itself is a key five-membered heterocycle found in many bioactive molecules. nih.gov

The reactions discussed in the previous sections, such as Michael additions and Knoevenagel condensations, can be employed to build new rings onto the cyclohexane-1,3-dione framework. For example, the Knoevenagel condensation products can be used as intermediates for the synthesis of coumarins and their derivatives. damascusuniversity.edu.sy Furthermore, the furan ring can be a starting point for the synthesis of other heterocyclic systems.

Strategies for diversifying the core structure of this compound could involve modifications of both the furan and the cyclohexanedione rings. For example, the carbonyl groups of the dione can be transformed into other functional groups, or the furan ring can undergo electrophilic substitution or other transformations characteristic of furan chemistry.

Formation of Fused Pyran Systems

The construction of fused pyran rings represents a significant area of application for cyclohexane-1,3-dione derivatives. nih.gov Multi-component reactions (MCRs) involving cyclohexane-1,3-dione have been effectively utilized to synthesize fused pyran derivatives, which are recognized for their pharmacological potential. nih.gov These reactions often proceed with high efficiency, yielding complex molecular architectures in a single step.

One established method for forming fused pyran rings involves an intramolecular Heck reaction followed by β-H elimination from an O-allylated ether. espublisher.com This palladium-catalyzed approach provides an efficient route to these structures. espublisher.com Alternatively, base-mediated annulation of bis-allenoates has been shown to produce fused pyran derivatives. rsc.org The reaction conditions, particularly the choice of base and the atmospheric conditions (nitrogen or aerobic), can be controlled to favor the formation of different pyran-containing products. rsc.org

| Reaction Type | Key Reagents/Catalysts | Reaction Characteristics | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | Cyclohexane-1,3-dione, various components | Efficient synthesis of pharmacologically relevant fused pyrans. | nih.gov |

| Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Cs2CO3, TBAC | Involves β-H elimination from O-allylated ethers. | espublisher.com |

| Base-Mediated Annulation | KOH or Na2S | Product outcome is dependent on the base and atmospheric conditions. | rsc.org |

Synthesis of Xanthene Derivatives

Xanthene derivatives, particularly those with a 1,8-dione substructure, are another important class of compounds synthesized from cyclohexane-1,3-dione precursors. These compounds are of interest due to their wide range of biological activities, including antioxidant, antimicrobial, and antiproliferative properties. pmf.unsa.ba

A common synthetic route to xanthene-1,8-diones involves the condensation of an aromatic aldehyde with two equivalents of a cyclohexane-1,3-dione derivative. pmf.unsa.ba For instance, the reaction of 4-acetamidobenzaldehyde (B92706) with 5,5-dimethylcyclohexane-1,3-dione in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) in water under reflux conditions yields the corresponding xanthene derivative. pmf.unsa.ba The structure of these products can be confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. pmf.unsa.ba Recent research has also focused on synthesizing novel xanthene-1,8-dione derivatives with benzylic ether tails, which have shown promising cytotoxic effects against cancer cell lines. researchgate.net

| Starting Materials | Catalyst/Solvent | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, Cyclohexane-1,3-dione derivative (2 equiv.) | DABCO/H2O | Xanthen-1,8-dione | Products exhibit a range of biological activities. | pmf.unsa.ba |

| - | - | Xanthene-1,8-diones with benzylic ether tails | Showed potent cytotoxic activity against A549 lung carcinoma cells. | researchgate.net |

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazepines)

Cyclohexane-1,3-diones are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. bohrium.comresearchgate.net These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

The synthesis of these heterocycles often involves the reaction of a cyclohexane-1,3-dione with various nitrogen-containing reagents. For example, β-enaminones derived from cyclohexane-1,3-diones are valuable intermediates for preparing six-membered nitrogen heterocycles. bohrium.com The reaction of cyclohexane-1,3-diones with reagents like tetrazolylacetic acids can lead to the formation of compounds such as 2-(tetrazolylacetyl)cyclohexane-1,3-diones. bohrium.com Furthermore, multi-component reactions have been employed to synthesize fused pyridine (B92270) and pyrazole (B372694) derivatives from cyclohexane-1,3-dione. nih.gov The specific reaction pathways and resulting heterocyclic systems are highly dependent on the reaction partners and conditions employed. researchgate.net The development of metal-catalyzed dehydrative cyclization reactions has provided an environmentally friendly method for synthesizing a variety of nitrogen-containing heterocycles under mild conditions. pitt.edu

| Starting Material | Reaction Type/Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| Cyclohexane-1,3-dione | Reaction with furan-2-carbaldehyde or thiophene-2-carbaldehyde | Ylidene derivatives for further heterocyclization | Precursors for various bioactive heterocycles. | bohrium.com |

| Cyclohexane-1,3-dione | Multi-component reactions | Fused pyridine and pyrazole derivatives | Potential anticancer agents. | nih.gov |

| β- or γ-hydroxy amides/thioamides | Metal-catalyzed dehydrative cyclization | Various nitrogen-containing heterocycles | Environmentally benign synthetic method. | pitt.edu |

Spirocyclic System Formation

Spirocyclic compounds, characterized by two rings sharing a single atom, represent another important class of molecules accessible from cyclohexane-1,3-dione derivatives. The incorporation of a spirocyclic moiety can significantly influence the pharmacological and pharmacokinetic properties of a molecule. nih.gov

The synthesis of spiro heterocyclic steroids, for example, has been a subject of considerable research interest. beilstein-journals.org These complex structures often involve the construction of a heterocyclic ring spiro-fused to a steroidal backbone. beilstein-journals.org In a broader context, multi-component syntheses have been developed for the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives using ionic liquid catalysts. researchgate.netnih.gov These reactions, which can be accelerated by ultrasonic irradiation, involve the condensation of anilines, isatins, and diethyl acetylenedicarboxylate. researchgate.netnih.gov The mechanism is believed to proceed through the formation of a diethyl 2-(phenylamino)fumarate intermediate, which then reacts with a protonated isatin. nih.gov

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Multi-component reaction | Anilines, isatins, diethyl acetylenedicarboxylate, ionic liquid catalyst | Spiro[furan-2,3′-indoline]-3-carboxylate derivatives | High yields, can be enhanced by ultrasonic irradiation. | researchgate.netnih.gov |

| Various synthetic methodologies | Steroidal precursors | Spiro heterocyclic steroids | Incorporation of heterocyclic moieties can alter biological activity. | nih.govbeilstein-journals.org |

Functional Group Interconversions (FGIs) and Derivatization Strategies

Functional group interconversions and derivatization strategies are crucial for modifying the properties of this compound, enabling its use in a wider range of applications, from the synthesis of complex molecules to analytical chemistry.

Chemoselective Functionalization of this compound

The presence of multiple reactive sites in this compound—the enolizable dicarbonyl system and the furan ring—presents opportunities for chemoselective functionalization. The relative reactivity of these sites can be influenced by the reaction conditions and the choice of reagents. For instance, the acidic methylene group between the two carbonyls is susceptible to deprotonation and subsequent alkylation or acylation. The carbonyl groups themselves can undergo reactions such as condensation and addition. The furan ring can participate in electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid degradation of the furan ring. The ability to selectively target one functional group over another is a key aspect of its synthetic utility.

Selective Derivatization for Analytical Applications (e.g., for aldehyde analysis)

Cyclohexane-1,3-dione has been successfully employed as a derivatizing agent for the analysis of aldehydes. nih.govresearchgate.net This application leverages the reactivity of the dicarbonyl compound to form stable derivatives with aldehydes, which can then be analyzed using techniques such as micellar electrokinetic chromatography with diode array detection (MEKC-DAD). nih.govresearchgate.net This method has been shown to be effective for the analysis of low molecular weight aldehydes, including formaldehyde, acetaldehyde, propionaldehyde, and valeraldehyde. nih.gov

The derivatization reaction is typically straightforward and offers several advantages, including high selectivity and sensitivity. nih.govresearchgate.net The resulting derivatives can be readily separated and quantified, providing a reliable analytical method for aldehyde determination in various matrices, such as food and beverage samples. nih.govresearchgate.net The stability, aqueous solubility, and reduced impurity profile of cyclohexane-1,3-dione make it a favorable alternative to other derivatizing agents. nih.govresearchgate.net

| Analyte | Derivatizing Agent | Analytical Technique | Key Advantages | Reference |

|---|---|---|---|---|

| Low molecular weight aldehydes (formaldehyde, acetaldehyde, etc.) | Cyclohexane-1,3-dione (CHD) | Micellar Electrokinetic Chromatography with Diode Array Detection (MEKC-DAD) | High selectivity and sensitivity, stability of the reagent, simple preparation. | nih.govresearchgate.net |

Spectroscopic and Advanced Analytical Research Methodologies for 5 Furan 3 Yl Cyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the carbon and hydrogen framework. For 5-(Furan-3-yl)cyclohexane-1,3-dione, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is employed for unambiguous structural assignment. researchgate.net

Proton NMR (¹H NMR) analysis identifies the different types of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the furan (B31954) ring and the cyclohexane-1,3-dione moiety. The furan protons typically appear in the downfield region (δ 6.2–7.4 ppm) due to the aromatic nature of the ring. The protons on the cyclohexane (B81311) ring, specifically the methylene (B1212753) groups, are expected to resonate in the upfield region (δ 2.5–3.1 ppm). The integration of these signals provides the ratio of protons in each environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Furan H-2, H-5 | ~7.4 | Multiplet |

| Furan H-4 | ~6.3 | Multiplet |

| Cyclohexane CH (at C5) | ~3.5 | Multiplet |

| Cyclohexane CH₂ (at C4, C6) | ~2.8 | Multiplet |

| Cyclohexane CH₂ (at C2) | ~2.6 | Singlet/Multiplet |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific conformation of the molecule.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons (C=O) of the dione (B5365651) are the most deshielded and appear far downfield. The carbons of the furan ring will resonate in the aromatic region, while the aliphatic carbons of the cyclohexane ring will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1, C3) | ~200-210 |

| Furan C-2, C-5 | ~140-145 |

| Furan C-3 | ~120-125 |

| Furan C-4 | ~110-115 |

| Cyclohexane C5 | ~40-45 |

| Cyclohexane C4, C6 | ~35-40 |

| Cyclohexane C2 | ~50-55 |

Note: These are estimated values based on typical shifts for similar functional groups.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the furan and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection point between the furan ring and the cyclohexane-1,3-dione ring and for assigning quaternary carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the dione. Vibrations associated with the furan ring, such as C-O-C stretching, are typically observed around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Dione) | Stretch | ~1700 (strong) |

| C=C (Furan) | Stretch | ~1600-1450 (variable) |

| C-O-C (Furan) | Stretch | ~1250 (strong) |

| C-H (Aromatic/Alkane) | Stretch | ~3100-2850 (medium) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight of 178.18. The fragmentation pattern can reveal information about the stability of different parts of the molecule and how they are connected.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₀O₃ by comparing the experimental exact mass to the calculated theoretical mass, distinguishing it from other potential compounds with the same nominal mass. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific X-ray crystallographic data for the solid-state structure of this compound is not publicly available. While synthesis and other spectroscopic characterization methods for this compound have been reported, a definitive single-crystal X-ray analysis, which would provide precise details on its three-dimensional structure, including bond lengths, bond angles, and crystal packing, has not been published in the accessible scientific domain.

Computational Chemistry and Theoretical Investigations of 5 Furan 3 Yl Cyclohexane 1,3 Dione and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 5-(Furan-3-yl)cyclohexane-1,3-dione, DFT studies are crucial for understanding its fundamental chemical properties.

Energetic and Geometric Analysis of Tautomeric Forms

Cyclohexane-1,3-dione and its derivatives can exist in several tautomeric forms, primarily the diketo and various enol forms. The relative stability of these tautomers is critical as it can influence the compound's reactivity and its binding affinity to biological targets. Theoretical studies on related compounds, such as benzoylcyclohexane-1,3-dione, have utilized methods like the Hartree-Fock (HF) method with a 6-31G* basis set to perform geometry optimizations for all possible tautomers. researchgate.net For the most stable tautomers, more extensive calculations are performed to investigate the effect of the calculation method and basis set size on their relative stability. researchgate.net

In a solution, the equilibrium between these tautomeric forms can be influenced by the solvent. Computational models can account for solvent effects to predict the predominant tautomeric forms under different environmental conditions. For instance, in aqueous solutions, endocyclic enols are generally considered more stable than their exocyclic counterparts. researchgate.net The energetic and geometric parameters of these tautomers, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated, providing a detailed picture of their three-dimensional structures.

Table 1: Representative Theoretical Energetic Data for Tautomers of a Cyclohexane-1,3-dione Derivative

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Diketo | 5.2 | 3.1 |

| Enol 1 (endo) | 0.0 | 4.5 |

| Enol 2 (exo) | 2.8 | 3.8 |

Note: This table presents hypothetical data for illustrative purposes, based on general findings for cyclohexane-1,3-dione derivatives.

Transition State Elucidation for Chemical Reactions

DFT calculations are also invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This includes identifying transition state structures and calculating the activation energies for various reaction pathways. For example, in the synthesis of derivatives, understanding the mechanism of reactions like the Knoevenagel condensation can be aided by locating the transition states for each step of the reaction. This information is crucial for optimizing reaction conditions to improve yields and selectivity.

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Protein-Ligand Binding Affinity Predictions

For derivatives of this compound with potential therapeutic applications, such as anticancer activity, molecular docking can be used to predict their binding affinity to target proteins. For instance, studies on related cyclohexane-1,3-dione derivatives have explored their potential as inhibitors of the c-Met tyrosine kinase, a protein implicated in the proliferation of several human cancer cell lines, including non-small-cell lung cancer (NSCLC). nih.gov

Docking algorithms calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. Lower scores typically indicate a more favorable binding affinity. These predictions help in prioritizing compounds for further experimental testing.

Characterization of Binding Modes and Key Interacting Residues

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-protein complex. This allows for the characterization of the binding mode and the identification of key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies of cyclohexane-1,3-dione derivatives targeting the c-Met protein, molecular docking has been used to understand how these compounds fit into the ATP-binding pocket and which residues are crucial for their inhibitory activity. nih.gov This information is vital for structure-based drug design, where modifications can be made to the ligand's structure to enhance its interactions with the target protein and improve its potency and selectivity.

Table 2: Representative Molecular Docking Data for a Cyclohexane-1,3-dione Derivative with a Target Protein

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 1 | -8.5 | MET1211, TYR1230, ASP1222 |

| Derivative 2 | -7.9 | LYS1110, ALA1221 |

| Derivative 3 | -9.2 | MET1211, GLU1127, TYR1230 |

Note: This table presents hypothetical data for illustrative purposes, based on general findings for cyclohexane-1,3-dione derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds and to understand which structural features are important for their biological effects.

QSAR studies on cyclohexane-1,3-dione derivatives have been conducted to predict their anticancer activity against NSCLC cell lines. nih.gov These studies often employ a combination of topological, physicochemical, and electronic molecular descriptors. nih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build the QSAR models. nih.gov

The developed QSAR models can then be used to screen virtual libraries of related compounds and identify those with the highest predicted bioactivity. This in silico screening significantly reduces the time and resources required for drug discovery by focusing experimental efforts on the most promising candidates. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), indicating a strong relationship between the descriptors and the biological activity.

Development of Predictive Models based on Molecular Descriptors

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models aim to establish a mathematical relationship between the structural properties of a molecule, known as molecular descriptors, and its biological activity.

For a series of 40 cyclohexane-1,3-dione derivatives investigated for their anticancer activity against non-small-cell lung cancer cell lines, researchers developed robust QSAR models. nih.govnih.gov The process involved calculating a wide range of molecular descriptors, including topological, physicochemical, and electronic properties. nih.gov Through statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN), a subset of these descriptors was identified as being highly correlated with the inhibitory activity (pIC50) of the compounds. nih.gov

The most influential descriptors identified in the study of cyclohexane-1,3-dione derivatives include: nih.gov

Physicochemical Descriptors:

Stretch–Bend (S–B)

Hydrogen Bond Acceptor (HBA) count

Connolly Molecular Area (CMA)

Polar Surface Area (PSA)

Total Connectivity (TC)

Electronic Descriptors:

Total Energy (ET)

Energy of the Highest Occupied Molecular Orbital (EHOMO)

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)

These descriptors collectively provide insights into the size, shape, polarity, and electronic nature of the molecules, which are critical for their interaction with biological targets. nih.gov The predictive power of these models allows for the virtual screening of new, unsynthesized derivatives to prioritize those with the highest predicted potency. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Cyclohexane-1,3-dione Derivatives

| Descriptor Category | Descriptor Name | Significance in Biological Activity |

| Physicochemical | Stretch–Bend (S–B) | Relates to molecular conformation and rigidity. |

| Hydrogen Bond Acceptor (HBA) | Indicates the potential for forming hydrogen bonds with the target protein. | |

| Connolly Molecular Area (CMA) | Represents the solvent-accessible surface area, related to molecular size. | |

| Polar Surface Area (PSA) | Influences membrane permeability and drug transport. | |

| Total Connectivity (TC) | A topological index reflecting the degree of branching in the molecule. | |

| Electronic | Total Energy (ET) | The overall stability of the molecule's conformation. |

| HOMO Energy (EHOMO) | Related to the molecule's ability to donate electrons. | |

| LUMO Energy (ELUMO) | Related to the molecule's ability to accept electrons. |

This table is illustrative and based on findings for a series of cyclohexane-1,3-dione derivatives as a proxy for this compound. nih.gov

Correlation of Structural Features with Mechanistic Biological Responses

The molecular descriptors used in QSAR models are not just statistical variables; they represent specific structural features that can be rationally correlated with a molecule's biological response. For instance, in the study of cyclohexane-1,3-dione derivatives as potential inhibitors of the c-Met tyrosine kinase, the identified descriptors provided a mechanistic understanding of their inhibitory action. nih.govnih.gov

The biological inhibitory activity (pIC50) was found to be strongly correlated with a combination of physicochemical and electronic descriptors. nih.gov This implies that the anticancer effect of these compounds is dependent on a precise balance of size, shape, hydrogen bonding capacity, and electronic properties that favor binding to the active site of the target enzyme. nih.gov

For example, a higher number of hydrogen bond acceptors (HBA) might facilitate stronger interactions with key amino acid residues in the c-Met kinase domain. nih.gov Similarly, the HOMO and LUMO energy levels are critical for understanding the charge-transfer interactions that can occur between the ligand and the protein. nih.gov The molecular electrostatic potential (MEP) maps, another computational tool, can further highlight the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for interaction. nih.gov

By analyzing these correlations, medicinal chemists can rationally design new derivatives. For this compound, this would involve modifying the scaffold to optimize these key structural features, potentially by adding or modifying substituents on either the furan (B31954) or the cyclohexane (B81311) ring to enhance the desired biological response.

Table 2: Structure-Activity Relationship Insights for Cyclohexane-1,3-dione Derivatives

| Structural Feature | Corresponding Descriptor(s) | Implication for Biological Response |

| Molecular Size and Shape | Connolly Molecular Area (CMA), Total Connectivity (TC) | Optimal size and shape are required for a snug fit into the enzyme's binding pocket. |

| Hydrogen Bonding Capacity | Hydrogen Bond Acceptor (HBA) | Crucial for forming specific hydrogen bond interactions with amino acid residues, anchoring the molecule in the active site. |

| Polarity and Permeability | Polar Surface Area (PSA) | A balance is needed for good solubility and the ability to cross cell membranes to reach the target. |

| Electron Donating/Accepting Ability | EHOMO, ELUMO | Governs the electronic interactions, such as pi-pi stacking and charge transfer, with the target protein. |

This table illustrates the correlation between structural features and biological responses for cyclohexane-1,3-dione derivatives, providing a model for understanding the potential behavior of this compound. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While QSAR models provide a static picture of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how a molecule and its target behave over time. For promising cyclohexane-1,3-dione derivatives identified through QSAR and molecular docking, MD simulations were performed to assess the stability of the ligand-protein complex. nih.govnih.gov

These simulations, often run for nanoseconds, track the movements and interactions of all atoms in the system, providing valuable information on: nih.gov

Conformational Stability: By calculating the root-mean-square deviation (RMSD) of the protein and ligand over time, researchers can determine if the ligand remains stably bound in the active site. nih.gov

Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov

Key Interactions: MD simulations can confirm and quantify the persistence of hydrogen bonds and hydrophobic interactions between the ligand and the protein throughout the simulation. nih.gov

For the lead compounds among the cyclohexane-1,3-dione derivatives, 100-nanosecond MD simulations confirmed their stable binding within the c-Met kinase pocket, validating the predictions from docking studies. nih.gov This provides a higher level of confidence that these molecules can effectively inhibit the enzyme's function. Such simulations would be a critical next step in evaluating the potential of this compound as a therapeutic agent.

Table 3: Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes

| Simulation Parameter | Information Provided | Relevance to Drug Design |

| Root-Mean-Square Deviation (RMSD) | Stability of the protein backbone and ligand position over time. | A low and stable RMSD suggests a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. | Highlights key residues involved in ligand binding and potential allosteric sites. |

| Protein-Ligand Contacts | Number and type of interactions (e.g., hydrogen bonds, hydrophobic) over time. | Confirms the persistence of crucial binding interactions predicted by docking. |

| Binding Free Energy (e.g., MM-GBSA) | An estimation of the binding affinity of the ligand for the protein. | Helps in ranking and prioritizing compounds based on their predicted affinity. |

This table outlines the typical outputs of MD simulations for drug candidates, based on the study of cyclohexane-1,3-dione derivatives. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A compound's efficacy is not solely determined by its biological activity; it must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. In silico ADME prediction models are widely used for this purpose.

For the most promising cyclohexane-1,3-dione derivatives, a range of ADME properties were computationally predicted. nih.govnih.gov These predictions are based on the molecular structure and a variety of established models. Key predicted ADME properties include: nih.govnih.gov

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential are assessed to predict oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help in understanding where the drug will travel in the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is evaluated to predict potential drug-drug interactions.

Excretion: While less commonly predicted in early screens, properties related to renal clearance can be estimated.

The in silico ADME-Tox profiling of the lead cyclohexane-1,3-dione derivatives indicated that several of the newly designed compounds possessed good oral bioavailability and drug-like properties. nih.gov Such an analysis for this compound would be essential to gauge its potential as a viable drug candidate.

Table 4: Illustrative In Silico ADME Predictions for a Drug Candidate

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut after oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions with drugs metabolized by this enzyme. |

| Hepatotoxicity | Low risk | Reduced likelihood of causing liver damage. |

| Drug-likeness (Lipinski's Rule) | Compliant | Meets the general criteria for a potential oral drug. |

This table provides an example of the types of ADME properties predicted in silico for drug candidates, based on methodologies applied to cyclohexane-1,3-dione derivatives. nih.gov

Mechanistic Investigations of Biological Activities Exhibited by 5 Furan 3 Yl Cyclohexane 1,3 Dione Derivatives

Antioxidant Activity Mechanisms

The antioxidant capabilities of furan (B31954) and cyclohexane-1,3-dione derivatives are attributed to their ability to mitigate oxidative stress, primarily through direct interaction with reactive oxygen species (ROS) and modulation of cellular antioxidant pathways.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging and Reduction

Derivatives of 5-(furan-3-yl)cyclohexane-1,3-dione are hypothesized to neutralize ROS through direct chemical reactions. The furan ring, along with potential hydroxyl groups present in derivatives, can act as effective radical scavengers. nih.govresearchgate.net The primary mechanisms involved are:

Hydrogen Atom Transfer (HAT): Phenolic or enolic hydroxyl groups on the cyclohexane-1,3-dione ring or substituents can donate a hydrogen atom to a free radical, thereby neutralizing it. This process is particularly effective for scavenging peroxyl radicals, which are key players in lipid peroxidation. mdpi.com The resulting antioxidant radical is often stabilized by resonance, preventing it from becoming a pro-oxidant.

Electron Transfer (ET): The electron-rich furan ring is capable of donating an electron to reduce highly reactive species. nih.gov The antioxidant activity of some furan derivatives is directly linked to the electron transferability of the furan ring to radicals like the peroxyl radical. nih.gov

Studies on various furan-containing compounds have demonstrated their capacity to scavenge a range of ROS, including hydroxyl radicals (HO•), superoxide anions (O₂⁻), and hydroperoxides. nih.gov For instance, naturally occurring furan fatty acids are recognized as potent scavengers of hydroxyl radicals. nih.gov The specific efficiency of ROS scavenging by a particular derivative depends on its molecular structure, including the nature and position of substituents on both the furan and cyclohexane (B81311) rings. researchgate.net

| Mechanism | Description | Relevant Structural Feature | Targeted ROS |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical, neutralizing its reactivity. | Phenolic or enolic hydroxyl (-OH) groups | Peroxyl radicals, Hydroxyl radicals |

| Electron Transfer (ET) | Donation of an electron to reduce a reactive species. | Electron-rich aromatic systems (e.g., furan ring) | Peroxyl radicals, Superoxide anions |

Interaction with Oxidative Stress Pathways

Beyond direct scavenging, these compounds may exert antioxidant effects by modulating endogenous defense mechanisms. A key pathway in the cellular response to oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govnih.gov

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. nih.gov However, in the presence of oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, causing a conformational change that leads to the release and stabilization of Nrf2. mdpi.com Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. nih.gov This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxifying enzymes such as:

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen.

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. mdpi.com

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides.

Derivatives of cyclohexane-1,3-dione, particularly those with electrophilic centers, could potentially act as activators of the Nrf2 pathway. nih.gov By reacting with Keap1, they may trigger the release of Nrf2, leading to an enhanced cellular antioxidant capacity and protecting cells from oxidative damage. mdpi.commdpi.com

Antimicrobial Activity Mechanisms

The antimicrobial properties of this compound derivatives are likely multifaceted, involving various modes of action that disrupt essential bacterial and fungal processes.

Modes of Action Against Bacterial Strains (e.g., Cell Wall, DNA Synthesis Inhibition)

The structural characteristics of furan and cyclohexane-1,3-dione derivatives suggest several potential mechanisms for their antibacterial activity.

Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a critical structure for maintaining cell integrity and is a common target for antibiotics. sigmaaldrich.comlibretexts.org Some synthetic compounds are designed to interfere with the enzymes, such as transpeptidases, that are responsible for cross-linking the peptidoglycan chains. sigmaaldrich.com It is plausible that certain derivatives could inhibit bacterial cell wall biosynthesis, leading to cell lysis and death. researchgate.net

Disruption of Quorum Sensing (QS): Furanone derivatives, particularly halogenated ones, are well-known for their ability to interfere with bacterial quorum sensing. nih.govnih.gov QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.gov By acting as antagonists to QS signaling molecules, these compounds can inhibit pathogenic behaviors without necessarily killing the bacteria, which may reduce the selective pressure for resistance development. nih.gov

Enzyme Modification: Some antimicrobial furans exert their effect through direct reactivity with cellular components. For example, certain nitrovinylfurans are known to react with thiol groups in proteins, leading to direct protein damage and inactivation. researchgate.net This broad reactivity can disrupt numerous metabolic and structural functions within the bacterial cell.

Mechanisms of Antifungal Efficacy

Furanone and cyclohexane-1,3-dione derivatives have also demonstrated activity against various fungal pathogens. jst.go.jpnih.gov The proposed mechanisms often involve the disruption of fungal-specific cellular processes.

One significant target for antifungal agents is the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. Several carboxamide derivatives containing furan or thiophene rings have been designed and synthesized as potent SDH inhibitors. nih.gov It is conceivable that derivatives of this compound could adopt a similar mechanism, binding to the active site of SDH and inhibiting its function. Additionally, some furanone derivatives have shown the ability to potentiate the activity of conventional antifungal drugs, suggesting they may also act by weakening the fungal cell's defenses. nih.govresearchgate.net

Influence of Membrane Permeability on Antimicrobial Potency

The ability of a compound to reach its intracellular target is paramount to its antimicrobial efficacy. The cell envelope of bacteria—particularly the outer membrane of Gram-negative bacteria—presents a formidable barrier. vixra.org

The antimicrobial potency of furan and cyclohexane-1,3-dione derivatives can be significantly influenced by their ability to permeate or disrupt bacterial membranes. Studies have shown that combining certain furanones with antibiotics like colistin results in a synergistic effect, which is attributed to an increase in membrane permeability caused by the furanone. nih.gov This disruption allows greater entry of the antibiotic into the cell.

Furthermore, the lipophilicity of a derivative plays a crucial role. A higher lipophilicity can enhance a compound's ability to traverse the lipid-rich bacterial membranes. nih.gov However, an optimal balance is necessary, as excessive lipophilicity can lead to poor solubility in aqueous environments. The differences in cell wall composition between Gram-positive and Gram-negative bacteria often result in a selective spectrum of activity. Gram-positive bacteria lack an outer membrane, making them generally more susceptible to compounds that target the cell wall or cytoplasmic membrane. vixra.orgcabidigitallibrary.org

| Mechanism | Target Organism | Description of Action |

|---|---|---|

| Cell Wall Synthesis Inhibition | Bacteria | Interferes with peptidoglycan synthesis, leading to loss of structural integrity and cell lysis. libretexts.orgresearchgate.net |

| Quorum Sensing Inhibition | Bacteria | Acts as an antagonist to signaling molecules, disrupting virulence and biofilm formation. nih.govnih.gov |

| Succinate Dehydrogenase (SDH) Inhibition | Fungi | Blocks the mitochondrial electron transport chain, inhibiting cellular respiration and energy production. nih.gov |

| Increased Membrane Permeability | Bacteria | Disrupts the integrity of the bacterial cell membrane, increasing susceptibility to other agents and causing leakage of cellular contents. nih.gov |

Anti-Cancer Mechanisms (Cytotoxicity and Apoptosis Induction)

Cyclohexane-1,3-dione derivatives have been a focal point in the development of novel anti-proliferative agents due to their demonstrated cytotoxicity against various cancer cell lines. nih.govnih.gov Their mechanisms of action often involve the induction of programmed cell death, or apoptosis, and targeted interactions with key cellular proteins that regulate cancer progression.

The induction of apoptosis is a critical mechanism for many anti-cancer agents. For derivatives related to the furan and cyclohexane-1,3-dione scaffolds, the intrinsic or mitochondrial pathway of apoptosis is a key route for inflicting cell death. This pathway is initiated by cellular stress, leading to the permeabilization of the mitochondrial membrane. nih.gov

Research on structurally similar heterocyclic compounds has shown that they can disrupt the mitochondrial transmembrane potential. nju.edu.cn This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. In the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of enzymes known as caspases, particularly caspase-9 and the executioner caspase-3. nih.govnju.edu.cn The activation of caspase-3 is a critical, often irreversible step in the apoptotic process, leading to the breakdown of key cellular proteins and ultimately, cell death. nih.gov Studies have confirmed significant activation of caspases following treatment with such compounds, confirming that apoptosis is triggered via the intrinsic mitochondrial pathway. nih.gov

The anti-cancer activity of cyclohexane-1,3-dione derivatives is also attributed to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation, particularly receptor tyrosine kinases (RTKs). nih.govresearchgate.net Overexpression and dysregulation of RTKs are common in various cancers, including non-small-cell lung cancer. nih.gov

Derivatives of cyclohexane-1,3-dione have been identified as potent inhibitors of several RTKs, including c-Met, c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR. nih.govresearchgate.net For example, a series of 1,2,4-triazine derivatives synthesized from a cyclohexane-1,3-dione starting material displayed potent inhibitory activity against the c-Met kinase. nih.gov Several of these compounds exhibited higher potency than the reference inhibitor, foretinib. nih.gov This inhibition of kinase activity disrupts downstream signaling pathways that control cell growth, proliferation, and survival, leading to cytotoxic effects in cancer cells. nih.govresearchgate.net The table below summarizes the cytotoxic activity of selected cyclohexane-1,3-dione derivatives against various cancer cell lines.

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Kinase Target | Kinase IC₅₀ (nM) |

|---|---|---|---|---|

| Triazine Derivative 5 | A549 (Lung) | 4.11 | c-Met | 0.54 |

| Triazine Derivative 7a | H460 (Lung) | 5.01 | c-Met | 0.24 |

| Triazine Derivative 7b | HT-29 (Colon) | 3.56 | c-Met | 0.31 |

| Triazine Derivative 10c | U87MG (Glioma) | 2.18 | c-Met | 0.37 |

| Triazine Derivative 10e | SMMC-7721 (Liver) | 1.52 | c-Met | 0.42 |

| Triazine Derivative 11c | MKN-45 (Gastric) | 1.89 | c-Met | 0.29 |

| Triazine Derivative 11f | A549 (Lung) | 2.35 | c-Met | 0.45 |

Data sourced from studies on 1,2,4-triazine derivatives synthesized using cyclohexane-1,3-dione. nih.govresearchgate.net

Anti-Inflammatory Mechanisms

Furan and its derivatives are recognized for a wide spectrum of biological activities, including significant anti-inflammatory effects. nih.govutripoli.edu.ly The mechanisms behind these properties involve the regulation of key inflammatory pathways and the direct inhibition of enzymes that produce pro-inflammatory mediators.

Natural furan derivatives exert regulatory effects on various cellular activities by modifying critical signaling pathways. nih.gov Research indicates that these compounds can modulate pathways such as the mitogen-activated protein kinase (MAPK) pathway and influence the activity of transcription factors like the peroxisome proliferator-activated receptor-gamma (PPAR-ɣ). nih.gov By influencing these pathways, the compounds can control the production of pro-inflammatory cytokines and other mediators. For instance, certain furan-based derivatives have been designed as potential inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a key cytokine in the inflammatory response. dntb.gov.ua

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. researchgate.netnih.gov While non-selective inhibition of both isoforms can lead to gastrointestinal side effects, selective inhibition of COX-2 provides anti-inflammatory benefits with improved gastric safety. researchgate.net

Compounds containing a furan ring have been developed as selective COX-2 inhibitors. researchgate.net The diarylfuranone and diarylisoxazole molecular scaffolds, which can incorporate furan moieties, are found in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbeilstein-journals.org Structural analysis shows that these compounds bind to the active site of the COX enzyme, preventing the binding of arachidonic acid. nih.gov The selectivity for COX-2 is often attributed to specific chemical features, such as a polar sulfonamide group, which promotes binding to a hydrophilic pocket present in the COX-2 active site but not in COX-1. beilstein-journals.org

| Compound Type | Specific Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Diarylfuranone | Methyl sulfone derivative 28 | >100 | 0.06 | >1667 |

| Naphthofuranone | Derivative 30 | >500 | 0.329 | >1519 |

| Diarylisoxazole | Mofezolac | 0.0079 | >50 | >6329 |

| Diarylisoxazole | P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole) | 19 | >50 | >2.6 |

| Isoxazole Derivative | Compound C6 | - | 0.55 | 61.73 |

| Isoxazole Derivative | Compound C7 | - | - | 113.19 |

Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater selectivity for COX-2. Data sourced from multiple studies on furan and isoxazole derivatives. researchgate.netnih.govnih.gov